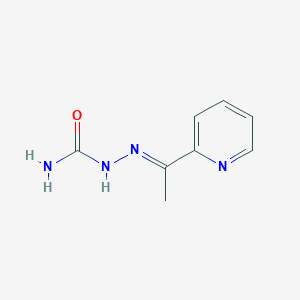

2-Acetylpyridine semicarbazone

概要

説明

2-Acetylpyridine semicarbazone is an organic compound that belongs to the class of semicarbazones. Semicarbazones are known for their wide range of biological activities and their ability to form stable complexes with various metal ions. The compound is derived from 2-acetylpyridine and semicarbazide, and it exhibits interesting chemical and biological properties that make it a subject of extensive research.

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetylpyridine semicarbazone can be synthesized through the reaction of 2-acetylpyridine with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing equimolar amounts of 2-acetylpyridine and semicarbazide hydrochloride in an aqueous or alcoholic medium, followed by the addition of a few drops of hydrochloric acid. The mixture is then heated under reflux for several hours until the reaction is complete. The product is obtained by cooling the reaction mixture, filtering the precipitate, and recrystallizing it from a suitable solvent such as ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions: 2-Acetylpyridine semicarbazone undergoes various chemical reactions, including:

Reduction: The compound can be reduced electrochemically, as studied using cyclic voltammetry.

Complexation: It forms stable complexes with metal ions such as copper(II), cobalt(II), and chromium(III). .

Common Reagents and Conditions:

Complexation: Metal salts such as copper(II) chloride, cobalt(II) chloride, and chromium(III) chloride are used to form complexes with this compound.

Major Products:

Reduction: The major product is the reduced form of the semicarbazone moiety.

Complexation: The major products are metal-semicarbazone complexes, which exhibit unique structural and electronic properties

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

APSC has demonstrated significant antimicrobial properties. Research indicates that derivatives of 2-acetylpyridine thiosemicarbazones exhibit activity against various bacterial strains. For instance, the minimal inhibitory concentration (MIC) of certain derivatives against Staphylococcus aureus was found to be as low as 1 µg/ml, showcasing its potential as an antibacterial agent .

Anticancer Properties

APSC has been explored for its potential as a radiopharmaceutical in tumor imaging. A study synthesized gallium-68 labeled APSC for positron emission tomography (PET) imaging, showing promising results in tumor uptake in animal models. This suggests its utility in detecting and staging tumors, particularly hypoxic tumors .

Antifilarial Activity

Certain thiosemicarbazone derivatives derived from 2-acetylpyridine have shown macrofilaricidal properties against filarial parasites such as Brugia pahangi. One derivative suppressed 100% of macrofilariae at specific dosages, indicating potential therapeutic applications in treating filariasis .

Analytical Chemistry

Spectrophotometric Applications

APSC has been utilized for the spectrophotometric determination of metals such as cobalt in biological samples. The ability to form stable complexes with metals makes APSC a valuable reagent in analytical chemistry, particularly for trace metal analysis .

Electrochemical Studies

The electrochemical behavior of APSC has been investigated on glassy carbon electrodes, revealing its potential use in electrochemical sensors. Such applications could lead to advancements in the development of sensors for environmental monitoring and clinical diagnostics .

Material Science

Synthesis of Coordination Complexes

APSC can act as a ligand to form coordination complexes with various metal ions. These complexes have potential applications in catalysis and materials science due to their unique electronic properties and structural characteristics. The synthesis of these complexes often involves straightforward methods that yield high purity without the need for extensive purification processes .

Data Table: Summary of Applications

Case Studies

-

Gallium-68 APSC Complex for PET Imaging

- Researchers synthesized a gallium-68 complex using APSC, which showed significant tumor uptake in animal models after injection. This study highlights the potential for APSC derivatives in non-invasive cancer diagnostics.

-

Antimicrobial Screening

- A series of APSC derivatives were tested against clinical isolates of Staphylococcus aureus. Results indicated strong bacteriostatic activity, paving the way for further development of APSC-based antibacterial agents.

-

Electrochemical Behavior Analysis

- The reduction behavior of APSC was studied on glassy carbon electrodes, revealing insights into its redox properties which are crucial for developing new sensor technologies.

作用機序

The mechanism of action of 2-acetylpyridine semicarbazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. For example, the copper(II) complex of this compound can inhibit the activity of certain metalloenzymes, thereby exhibiting antimicrobial and anticancer activities . The exact molecular targets and pathways involved depend on the specific metal ion and the biological context.

類似化合物との比較

2-Acetylpyridine semicarbazone can be compared with other semicarbazones, such as:

2-Acetylpyridine thiosemicarbazone: Similar to this compound but contains a sulfur atom in place of the oxygen atom in the semicarbazone moiety.

Benzaldehyde semicarbazone: Derived from benzaldehyde and semicarbazide, this compound also forms metal complexes and has biological activities, but its structural and electronic properties differ from those of this compound.

The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions and its diverse biological activities. Its structural versatility and the presence of both nitrogen and oxygen donor atoms make it a valuable ligand in coordination chemistry and a promising candidate for therapeutic applications.

生物活性

2-Acetylpyridine semicarbazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, highlighting its antimicrobial, antiviral, and anticancer potential, as well as exploring relevant case studies and research findings.

Chemical Structure and Properties

This compound is derived from the reaction of 2-acetylpyridine with semicarbazide. The resulting compound features a carbonyl group that can participate in various interactions, making it a versatile ligand for metal coordination. This property enhances its biological activity by forming complexes that exhibit improved pharmacological profiles.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial effects of this compound and its metal complexes. For instance, nickel(II) complexes of thiosemicarbazones derived from 2-acetylpyridine have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Complexes

| Complex Type | Target Organism | Activity Level |

|---|---|---|

| Ni(II) Complex | Staphylococcus aureus | High |

| Ni(II) Complex | E. coli | Moderate |

| Cu(II) Complex | Bacillus subtilis | High |

| Free Ligand | Various Bacteria | Low |

The enhanced activity of metal complexes compared to the free ligand can be attributed to increased lipophilicity and better cell membrane penetration .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro studies have shown that certain derivatives inhibit viral replication more effectively than cellular DNA or protein synthesis .

Case Study: Antiviral Efficacy

In a study involving guinea pigs, selected thiosemicarbazones derived from 2-acetylpyridine were tested for their ability to reduce HSV-1 lesions. The results showed significant reductions in lesion severity compared to controls, suggesting potential therapeutic applications in managing herpes virus infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Metal complexes, particularly those with nickel(II), have demonstrated cytotoxic effects against several cancer cell lines. For example, nickel(II) complexes were found to inhibit DNA polymerase activity and induce DNA strand scission in cancer cells .

Table 2: Cytotoxicity of this compound Complexes

| Complex Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Ni(II) Complex | L1210 Leukemia Cells | 10 |

| Ni(II) Complex | Ehrlich Ascites Carcinoma | 5 |

| Free Ligand | Various Cancer Cell Lines | >50 |

The mechanism of action involves the binding of the complex to cellular targets, leading to apoptosis and inhibition of tumor growth .

特性

IUPAC Name |

[(E)-1-pyridin-2-ylethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXQWZJWMCHCHH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14534-93-1 | |

| Record name | 2-Acetylpyridine semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。